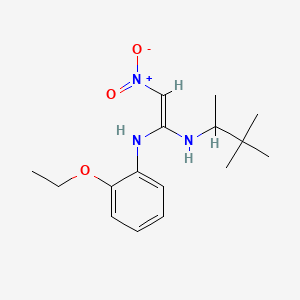![molecular formula C18H23N3O B1230416 1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)
1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Photoluminescence and Structural Characterization
- Research by Baruah & Brahma (2023) focuses on the structural characterisation and photoluminescence of perchlorate salts of urea derivatives, including those similar to 1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea. This study contributes to the understanding of the luminescent properties of these compounds.
Conformational Studies and Hydrogen Bonding
- A study by Corbin et al. (2001) examined the synthesis and conformational behavior of heterocyclic ureas. Their findings on concentration-dependent unfolding and hydrogen bonding are relevant to understanding the behavior of similar urea compounds in different environments.
Application in Sensing Technologies
- Research by Tayade et al. (2014) developed a urea-linked naphthalene-based fluorescent receptor for Hg(II) detection. This highlights the potential use of similar urea compounds in the development of selective sensors for environmental monitoring.
Urea Amperometric Biosensors
- A paper by Massafera & Torresi (2009) outlines the creation of biosensors for urea detection using various immobilization methods. This indicates the applicability of urea derivatives in biosensor technology.
Polycondensation and Polymer Chemistry
- The work by Mallakpour & Rafiee (2007) on the polycondensation of triazolidine derivatives with diisocyanates, including urea derivatives, shows their relevance in polymer chemistry and material science.
Propiedades
Fórmula molecular |
C18H23N3O |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-3-(3-pyrrolidin-1-ylpropyl)urea |
InChI |
InChI=1S/C18H23N3O/c22-18(19-11-6-14-21-12-3-4-13-21)20-17-10-5-8-15-7-1-2-9-16(15)17/h1-2,5,7-10H,3-4,6,11-14H2,(H2,19,20,22) |
Clave InChI |
MHJAJFKAOWXGFR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CCN(C1)CCCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



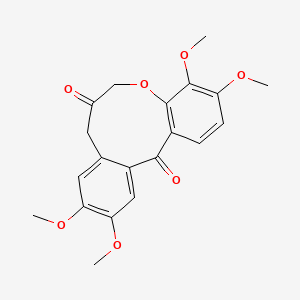
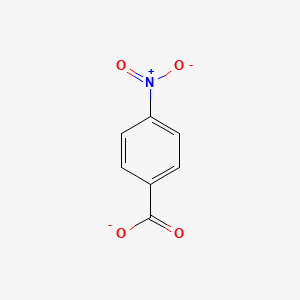
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
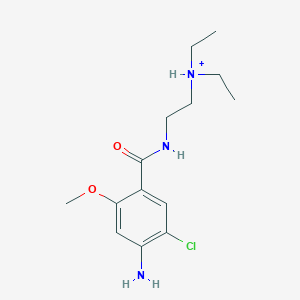
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)

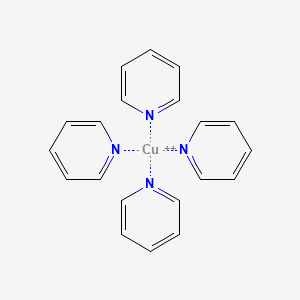
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)




